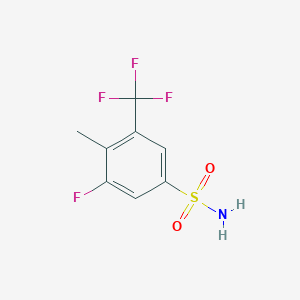

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide

描述

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 4, and a fluorine atom at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets .

属性

IUPAC Name |

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDVOYRUCNFWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

化学反应分析

Types of Reactions

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.

科学研究应用

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

作用机制

The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain biological targets. The exact molecular pathways and targets involved are still under investigation.

相似化合物的比较

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The table below compares key structural features and biological activities of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide with related compounds:

*Calculated based on formula C₈H₆F₄NO₂S.

Key Findings from Comparative Analysis

Bioactivity and Target Specificity

- COL3A1 Inhibition: The compound shares structural similarities with inhibitors described in , such as N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide.

- COX-2 Selectivity : Unlike celecoxib, which uses a pyrazole ring to achieve COX-2 selectivity, the target compound lacks this heterocyclic moiety. This suggests divergent therapeutic applications, as celecoxib’s pyrazole is critical for binding to the COX-2 active site .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, the target compound is less lipophilic than perfluorinated derivatives (e.g., PFAS in ), reducing risks of bioaccumulation .

- Metabolic Stability : The fluorine atom at position 3 may slow oxidative metabolism by cytochrome P450 enzymes, similar to strategies used in celecoxib design .

生物活性

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a trifluoromethyl group and a sulfonamide moiety, suggests a unique interaction profile with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide can be represented as follows:

This compound features:

- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.

- A sulfonamide functional group, known for its diverse pharmacological properties.

The biological activity of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial in folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.

Inhibition of Enzymatic Activity

Studies have shown that related sulfonamides exhibit significant inhibitory effects on enzymes involved in critical biological pathways. For instance, docking studies have suggested that trifluoromethyl-substituted sulfonamides can effectively bind to DHPS, potentially leading to enhanced antimalarial activity .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity

- Antiviral Properties

- Cancer Therapeutics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。